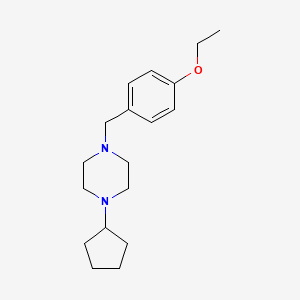

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine

CAS No.:

Cat. No.: VC14633434

Molecular Formula: C18H28N2O

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28N2O |

|---|---|

| Molecular Weight | 288.4 g/mol |

| IUPAC Name | 1-cyclopentyl-4-[(4-ethoxyphenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C18H28N2O/c1-2-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-4-6-17/h7-10,17H,2-6,11-15H2,1H3 |

| Standard InChI Key | KSHMLZIJNLIQMN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3 |

Introduction

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. It is characterized by its unique structure, which includes a cyclopentyl group and an ethoxybenzyl substituent attached to the piperazine ring. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms in opposite positions. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis Steps:

-

Preparation of Reactants: Cyclopentylamine and 4-ethoxybenzyl chloride are prepared.

-

Reaction Setup: The reaction is set up in an organic solvent with a suitable base.

-

Coupling Reaction: Cyclopentylamine reacts with 4-ethoxybenzyl chloride to form the desired compound.

-

Purification: The product is purified using standard organic chemistry techniques.

Biological Activities and Potential Applications

Piperazine derivatives, including 1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine, are known for their diverse pharmacological properties. The compound's structure suggests potential interactions with biological targets, such as receptors or enzymes, which could influence central nervous system activity. Further studies are required to clarify its precise mechanisms and potential therapeutic effects.

Potential Applications:

-

Medicinal Chemistry: Potential use in drug development due to its interaction with biological targets.

-

Material Science: Possible applications in material science due to its unique chemical structure.

Research Findings and Future Directions

Research on 1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine is ongoing, focusing on understanding its biological activities and potential therapeutic applications. The compound's unique structure, including the cyclopentyl and ethoxybenzyl moieties, may enhance its binding affinity and selectivity towards specific biological targets compared to other piperazine derivatives.

Future Research Directions:

-

Mechanism of Action: Studies to elucidate how the compound interacts with biological targets.

-

Therapeutic Potential: Investigations into its potential as a therapeutic agent in various diseases.

Comparison with Similar Compounds

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as 1-Cyclopentylpiperazine and 1-Cyclohexyl-4-(4-methoxybenzyl)piperazine. These compounds share similar structures but differ in their substituents, which may affect their biological activities and applications.

| Compound Name | Molecular Formula | Notes on Similarity |

|---|---|---|

| 1-Cyclopentylpiperazine | Lacks ethoxybenzyl substitution; simpler structure. | |

| 1-Cyclohexyl-4-(4-methoxybenzyl)piperazine | Similar piperazine structure with different substituents. | |

| 1-(2-Ethoxyethyl)-4-(4-fluorobenzyl)piperazine | Variation in substituents; may exhibit different activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume